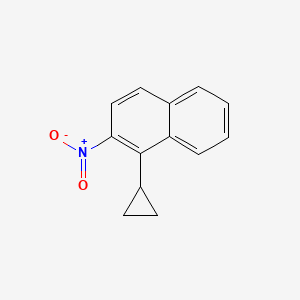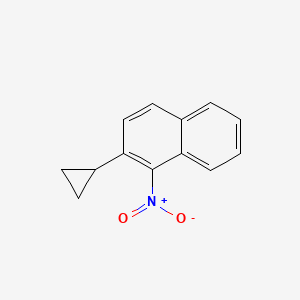
DL-ホモシステイン-3,3,4,4-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Homocysteine-3,3,4,4-D4, also known as DL-Homocysteine-3,3,4,4-D4, is a useful research compound. Its molecular formula is C₄H₅D₄NO₂S and its molecular weight is 139.21. The purity is usually 95%.
BenchChem offers high-quality DL-Homocysteine-3,3,4,4-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Homocysteine-3,3,4,4-D4 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学経路研究
DL-ホモシステイン-3,3,4,4-D4は、生化学経路に関連する研究アプリケーションで使用されます {svg_1}. これは、さまざまな生物学的プロセスと反応の研究に使用されます。
生体分子NMR
この化合物は、生体分子核磁気共鳴(NMR)研究に使用されます {svg_2}. NMRは、特定の原子核の磁気的性質を利用して、それらを含む原子または分子の物理的および化学的性質を決定する研究技術です。
臨床質量分析
this compoundは、臨床質量分析で使用されます {svg_3}. この技術は、質量と電荷に基づいて分子の同定に使用されます。臨床設定では、薬物検査、バイオマーカー発見、代謝フェノタイピングに使用されます。
代謝研究
この化合物は、代謝研究に使用されます {svg_4}. 研究者は、これを用いて、体が食物や飲料をエネルギーに変える方法、および薬物などの他の物質を体が使用または排除できる形態に変換する方法を理解しています。
メタボロミクス研究
this compoundは、メタボロミクス研究に使用されます {svg_5}. メタボロミクスは、細胞、体液、組織、または生物体内に見られる、一般に代謝物として知られる、小分子の包括的な研究です。
プロテオミクス研究
この化合物は、プロテオミクス研究に使用されます {svg_6}. プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。
抗酸化活性研究
ホモシステインは、遊離スルヒドリル基を含むアミノ酸であり、体の抗酸化能力に貢献する可能性があります {svg_7}. This compoundは、この抗酸化活性を理解するための研究に使用できます。
香り成分の形成
this compoundは、細菌キチノファガによる揮発性香り成分2-メチルテトラヒドロチオフェン-3-オンの形成の生合成経路の検出に使用されます {svg_8}. これは、食品科学と風味化学の研究に役立ちます。
作用機序
Target of Action
DL-Homocysteine-3,3,4,4-D4 is a deuterium-labeled form of DL-Homocysteine
Mode of Action
It’s known that homocysteine can affect the production of kynurenic acid in the brain . Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , which might also apply to DL-Homocysteine-3,3,4,4-D4.
Biochemical Pathways
DL-Homocysteine-3,3,4,4-D4 is involved in the metabolism and metabolomics pathways . Homocysteine, its non-deuterated form, is recognized as an important substance in the pathogenesis and pathophysiology of schizophrenia . Elevated homocysteine levels are associated with an increased risk of venous and arterial thrombosis .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetic properties of drugs .
Result of Action
Homocysteine is known to promote endothelial dysfunction and atherosclerosis . It’s also involved in the synthesis of potential antitumor agents through inhibition of L-asparagine .
Action Environment
It’s known that the compound should be stored refrigerated (-5 °c to 5 °c) and protected from light .
Safety and Hazards
生化学分析
Biochemical Properties
DL-Homocysteine-3,3,4,4-D4 is involved in several biochemical reactions, particularly those related to the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cystathionine beta-synthase and methionine synthase. These enzymes facilitate the conversion of homocysteine to cystathionine and methionine, respectively. The interactions between DL-Homocysteine-3,3,4,4-D4 and these enzymes are crucial for maintaining the balance of sulfur amino acids in the body .
Cellular Effects
DL-Homocysteine-3,3,4,4-D4 affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the methylation cycle, which is essential for DNA methylation and gene regulation. Additionally, DL-Homocysteine-3,3,4,4-D4 can impact cellular redox status by generating reactive oxygen species (ROS), leading to oxidative stress .
Molecular Mechanism
At the molecular level, DL-Homocysteine-3,3,4,4-D4 exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in the transsulfuration pathway, such as cystathionine beta-synthase. This inhibition can lead to an accumulation of homocysteine, which can have various downstream effects, including altered gene expression and enzyme activity. Additionally, DL-Homocysteine-3,3,4,4-D4 can act as a methyl donor in methylation reactions, influencing gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Homocysteine-3,3,4,4-D4 can change over time. The compound is relatively stable when stored under appropriate conditions, but it can degrade over extended periods. Long-term exposure to DL-Homocysteine-3,3,4,4-D4 in cell cultures has been shown to affect cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of DL-Homocysteine-3,3,4,4-D4 in animal models vary with dosage. At low doses, the compound can support normal metabolic functions, while at higher doses, it can lead to toxicity and adverse effects. High doses of DL-Homocysteine-3,3,4,4-D4 have been associated with increased oxidative stress, liver damage, and disruptions in metabolic pathways .
Metabolic Pathways
DL-Homocysteine-3,3,4,4-D4 is involved in the methionine cycle and the transsulfuration pathway. It can be converted to methionine via methionine synthase or to cystathionine via cystathionine beta-synthase. These pathways are essential for maintaining the balance of sulfur-containing amino acids and for the synthesis of important biomolecules such as glutathione .
Transport and Distribution
Within cells, DL-Homocysteine-3,3,4,4-D4 is transported and distributed through various mechanisms. It can be taken up by amino acid transporters and distributed to different cellular compartments. The compound can also bind to proteins, which can influence its localization and accumulation within cells .
Subcellular Localization
DL-Homocysteine-3,3,4,4-D4 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as different compartments have distinct biochemical environments. Post-translational modifications and targeting signals can direct DL-Homocysteine-3,3,4,4-D4 to specific organelles, where it can participate in localized biochemical reactions .
特性
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







